molecular formula C16H13ClN6O2 B12464445 N~2~-(4-chlorophenyl)-5-nitro-N~4~-phenylpyrimidine-2,4,6-triamine

N~2~-(4-chlorophenyl)-5-nitro-N~4~-phenylpyrimidine-2,4,6-triamine

Cat. No.: B12464445
M. Wt: 356.76 g/mol
InChI Key: ROCMKROATMIRLL-UHFFFAOYSA-N
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Description

N2-(4-Chlorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with nitro, chlorophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method involves the condensation of 4-chloroaniline with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. This reaction is followed by nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N2-(4-Chlorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide.

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N2-(4-Chlorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(4-Chlorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H13ClN6O2

Molecular Weight

356.76 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C16H13ClN6O2/c17-10-6-8-12(9-7-10)20-16-21-14(18)13(23(24)25)15(22-16)19-11-4-2-1-3-5-11/h1-9H,(H4,18,19,20,21,22)

InChI Key

ROCMKROATMIRLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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